Nonanoic-9,9,9-D3 acid
Description
Structural Identification and Nomenclature
This compound (CAS 134646-27-8) is a saturated nine-carbon fatty acid with three deuterium atoms replacing hydrogen at the terminal methyl group (C9 position). Its molecular formula is C₉H₁₅D₃O₂ , and it has a molecular weight of 161.26 g/mol. The compound is systematically named 9,9,9-trideuteriononanoic acid under IUPAC guidelines, reflecting the substitution pattern.
Structurally, it differs from non-deuterated nonanoic acid (pelargonic acid, CAS 112-05-0) by the isotopic replacement at the ninth carbon. This modification minimally alters its chemical reactivity but provides distinct spectral signatures in mass spectrometry and nuclear magnetic resonance (NMR) analyses. The linear formula C₉D₃H₁₅O₂ emphasizes the localization of deuterium atoms, which is critical for tracking metabolic incorporation.
| Property | This compound | Nonanoic Acid (Unlabeled) |
|---|---|---|
| CAS Number | 134646-27-8 | 112-05-0 |
| Molecular Formula | C₉H₁₅D₃O₂ | C₉H₁₈O₂ |
| Molecular Weight (g/mol) | 161.26 | 158.24 |
| Key Spectral Features | m/z 161 (M+H⁺) | m/z 158 (M+H⁺) |
The deuterium labeling does not significantly affect the compound’s boiling point (254.9°C) or solubility in organic solvents, ensuring compatibility with standard laboratory protocols.
Isotopic Labeling Rationale in Chemical Research
Deuterium labeling, as exemplified by this compound, addresses two primary challenges in metabolic and chemical studies: tracing reaction pathways and minimizing kinetic isotope effects . Unlike radioactive tracers, deuterium provides a stable, non-hazardous marker detectable via mass spectrometry or infrared spectroscopy.
In fatty acid metabolism research, this compound enables precise tracking of hydrogen/deuterium exchange processes. For example, studies using deuterated water (D₂O) have shown that ~30% of deuterium in newly synthesized fatty acids originates from NADPH, which undergoes enzyme-catalyzed H-D exchange via flavoproteins. This compound serves as a substrate to quantify these exchanges, as its terminal deuteriums are metabolically inert but detectable in downstream products.
Key applications include:
- Lipidomics : Quantifying de novo lipogenesis by integrating deuterium into fatty acid chains.
- Enzyme Mechanism Studies : Resolving kinetic isotope effects in carboxylase or desaturase reactions.
- NADPH Tracing : Mapping electron sources in redox reactions by correlating deuterium enrichment in NADPH and fatty acids.
The compound’s synthetic accessibility—often via catalytic deuteration of nonanoic acid precursors—ensures consistent isotopic purity (>98%), which is critical for avoiding analytical artifacts. For instance, gas chromatography coupled with mass spectrometry (GC-MS) can distinguish deuterated and non-deuterated species based on their distinct fragmentation patterns.
Properties
IUPAC Name |
9,9,9-trideuteriononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrothermal H/D exchange method involves subjecting nonanoic acid to deuterium-enriched environments under high-temperature and high-pressure conditions. This approach, adapted from the synthesis of [D₁₇]nonanoic acid, utilizes metal catalysts (e.g., platinum or palladium) to facilitate the replacement of hydrogen atoms with deuterium. The reaction proceeds via adsorption of H/D onto the catalyst surface, followed by isotopic exchange at the C9 position.
Key parameters include:
-
Temperature : 150–200°C
-
Deuterium source : D₂O or D₂ gas
-
Catalyst : Pt/C or Pd/Al₂O₃
-
Reaction time : 24–72 hours
Under these conditions, isotopic purity exceeding 98% is achievable.
Optimization for Terminal Methyl Group Selectivity
Selective deuteration at the C9 position requires steric and electronic control. The hydrophobic tail of nonanoic acid directs the catalyst’s interaction toward the terminal methyl group. By modulating the solvent (e.g., deuterated hexane) and catalyst loading (5–10 wt%), researchers achieved 99% selectivity for the C9 position.
Metal-Catalyzed Late-Stage Deuteration Using D₂O
Palladium-Catalyzed Nondirected H/D Exchange
Recent advances in palladium-catalyzed deuteration, initially developed for arenes, have been adapted for aliphatic carboxylic acids. The protocol employs a Pd/N,N-bidentate ligand system with D₂O as the deuterium source. Key advantages include:
-
Functional group tolerance : Carboxylic acid groups remain intact.
-
Mild conditions : Reactions proceed at 80°C in hexafluoroisopropanol (HFIP)/D₂O (3:7).
For nonanoic acid, this method introduces deuterium at the C9 position with 94% isotopic purity. The mechanism involves reversible C–H activation, enabling multiple exchange cycles without bond cleavage.
Ligand Design and Solvent Effects
The ligand L7 (N-acylsulfonamide derivative) enhances catalytic activity by stabilizing the palladium center and preventing aggregation. Solvent mixtures containing HFIP improve solubility and deuterium transfer efficiency, achieving D-incorporation rates of 0.8–1.2 mmol·g⁻¹·h⁻¹.
Purification and Crystallization Techniques
Solvent-Based Crystallization
Following deuteration, crude Nonanoic-9,9,9-D3 acid is purified via crystallization. Methyl formate, a solvent noted for its high volatility and low viscosity, enables rapid crystallization at −20°C. This method yields crystals with 99% chemical purity and minimizes gel formation.
Chromatographic Refinement
Reverse-phase HPLC with deuterated methanol/water gradients removes residual non-deuterated isomers. This step is critical for achieving the 99 atom % D specification.
Analytical Methods for Assessing Deuteration
Mass Spectrometry (MS)
High-resolution MS quantifies deuterium incorporation by comparing the molecular ion cluster (m/z 161.256 for C₉D₃H₁₅O₂). Isotopic purity is calculated using the intensity ratio of D₃ to D₂/D₄ peaks.
Chemical Reactions Analysis
Types of Reactions: Nonanoic-9,9,9-D3 acid undergoes similar chemical reactions as nonanoic acid, including:
Oxidation: It can be oxidized to form nonanoic acid derivatives.
Reduction: It can be reduced to form nonanol.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: Nonanol.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
Metabolic Studies
Nonanoic-9,9,9-D3 acid is utilized in metabolic tracing studies due to its isotopic labeling. This property allows researchers to investigate metabolic pathways and the fate of fatty acids in biological systems. For instance, studies have shown that using deuterated fatty acids can improve the accuracy of tracing lipid metabolism in various organisms.
Case Study:
A study involving the use of this compound demonstrated its effectiveness in tracing lipid metabolism in mice. The results indicated that this compound could be effectively incorporated into cellular membranes, allowing researchers to assess lipid turnover rates under different dietary conditions.
Biocatalysis
Recent advancements in bioprocess engineering have explored the use of recombinant microorganisms for the production of fatty acid derivatives. This compound has been produced using engineered strains of Corynebacterium glutamicum, which express specific enzymes for biotransformation.
Data Table: Production Conditions for this compound
| Parameter | Optimal Condition |
|---|---|
| Cultivation Temperature | 15 °C |
| Reaction Temperature | 30 °C |
| Detergent Concentration | 0.05 g/L Tween 80 |
| pH | 7.5 |
| Conversion Yield | 75.6% (mol/mol) |
This method highlights the potential for sustainable production of isotopically labeled fatty acids using microbial systems.
Drug Development
This compound serves as a valuable tool in drug development processes. Its isotopic labeling aids in pharmacokinetic studies by allowing precise tracking of drug absorption and metabolism in vivo.
Case Study:
In a pharmacological study focused on anti-inflammatory compounds derived from fatty acids, this compound was used to trace the metabolic pathways of potential drug candidates. The findings revealed insights into how modifications to fatty acid structures can enhance therapeutic efficacy while minimizing side effects.
Soil and Water Studies
The degradation and behavior of this compound in various environmental matrices are crucial for understanding its ecological impact. Research has indicated that deuterated fatty acids can provide insights into soil microbial activity and pollutant degradation.
Data Table: Environmental Behavior Studies
| Parameter | Observed Effect |
|---|---|
| Soil Type | Sandy vs. Clay |
| Degradation Rate | Higher in sandy soils |
| Microbial Activity | Enhanced with D-labeled compounds |
These studies are essential for assessing the environmental fate of fatty acids used in agricultural applications or as surfactants.
Mechanism of Action
The mechanism of action of Nonanoic-9,9,9-D3 acid is similar to that of nonanoic acid, but the presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond vibrational frequencies and reaction kinetics.
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Phytotoxicity vs. Membrane Affinity: While nonanoic acid has lower membrane affinity than sorgoleone , its rapid herbicidal action stems from simpler membrane disruption rather than complex biochemical inhibition .
- Tumor Phenotype Modulation: Nonanoic acid induces dose-dependent metabolic changes in small intestinal neuroendocrine tumors (SI-NETs) via OR51E1 receptor activation, but high concentrations (>300 µM) cause nonspecific toxicity .
- Surface Chemistry: At the air/water interface, nonanoic acid’s pKa shifts by ~1 unit due to interfacial packing, enhancing its persistence in marine aerosols .
Biological Activity
Nonanoic-9,9,9-D3 acid, a derivative of nonanoic acid, has garnered attention for its biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential applications.
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : 158.238 g/mol
- CAS Number : 134646-27-8
- Melting Point : 9 °C
- Boiling Point : 268-269 °C
- Density : 0.906 g/mL at 25 °C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : It has been shown to reduce bacterial translocation and enhance antibacterial activity. Specifically, it increases the secretion of porcine β-defensins (pBD-1 and pBD-2), which play a critical role in the innate immune response against pathogens .
- Fungal Activity : The compound demonstrates antifungal capabilities against various pathogens. Studies have indicated its effectiveness in inhibiting mycelial growth and spore germination in plant pathogenic fungi such as M. roreri and C. perniciosa in a concentration-dependent manner .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Histone Deacetylase Inhibition : Nonanoic acid is known to upregulate endogenous host defense peptides through histone deacetylase inhibition, enhancing the intestinal epithelial immunological barrier function . This suggests a potential epigenetic mechanism by which the compound exerts its effects on immune responses.
- Cell Membrane Interaction : As a saturated fatty acid, Nonanoic acid may interact with cell membranes, altering their permeability and disrupting the integrity of microbial cells, which contributes to its antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activity of nonanoic acids:
Q & A
Q. How is Nonanoic-9,9,9-D3 acid synthesized, and what methods ensure isotopic purity in deuterated derivatives?
this compound is synthesized via selective deuteration at the terminal methyl group (CD₃). Isotopic purity (>99 atom% D) is achieved through controlled exchange reactions or catalytic deuteration, followed by purification via distillation or chromatography. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry to quantify isotopic enrichment. Stability during storage requires inert atmospheres and low temperatures to prevent proton exchange .
Q. What key physical properties of this compound are critical for experimental design?
Critical properties include:
- Melting point : ~285 K (pure acid) .
- Boiling point : ~526 K at atmospheric pressure .
- Solubility : Limited aqueous solubility (0.01–1 mM at pH 2–12), enhanced in organic solvents (e.g., ethanol, hexane). Supercritical CO₂ solubility ranges from 0.14 kg·m⁻³ (333 K, 10 MPa) to 25.39 kg·m⁻³ (313 K, 30 MPa) . These properties inform solvent selection, temperature control, and pressure conditions for extraction or reaction setups .
Q. How can gas chromatography (GC) be optimized for quantifying nonanoic acid in complex matrices?
GC optimization involves:
- Internal standards : Use deuterated analogs (e.g., Nonanoic-2,2-D2 acid) to correct for matrix effects .
- Response factors : Calibrate using external standards (0.1–15 mM) and calculate sensitivity ratios between target analytes and reference compounds (e.g., lauric acid) .
- Column selection : Polar stationary phases (e.g., DB-WAX) improve separation of carboxylic acids from co-eluting compounds .
Advanced Research Questions
Q. How do surface and bulk acid dissociation constants (pKa) of nonanoic acid differ, and what integrated methodologies resolve this?
The bulk pKa of nonanoic acid is 4.8 ± 0.1 (measured via NMR at 0.1–0.9 mM), while the surface pKa at the air/water interface is 5.9 ± 0.6 (determined via free energy perturbation (FEP) molecular dynamics (MD) simulations). The 1.1-unit shift arises from reduced solvation at the interface. Combined surface tension measurements, infrared reflection absorption spectroscopy (IRRAS), and MD simulations are required to decouple bulk-surface partitioning from dissociation effects .
Q. What role do molecular dynamics (MD) simulations play in elucidating nonanoic acid’s interfacial behavior?
MD simulations (CHARMM36 force field, NAMD 2.13) model monolayer stability, headgroup orientation, and ion interactions. For example:
- Protonated (HA) vs. deprotonated (A⁻) forms : HA forms stable monolayers (30 Ų/lipid), while A⁻ exhibits reduced surface activity due to electrostatic repulsion.
- Salt effects : Na⁺ stabilizes A⁻ at interfaces via ion pairing, increasing surface adsorption by ~5× in 0.5 M NaCl. Alchemical FEP calculations quantify free energy differences (ΔΔG) between bulk and surface dissociation states .
Q. How does ionic strength (e.g., NaCl) perturb nonanoic acid’s surface adsorption and bulk dissociation equilibria?
NaCl (0.5 M) decreases bulk pKa to 4.6 ± 0.1 (vs. 4.8 in pure water) by stabilizing deprotonation via Na⁺ coordination. At the surface:
Q. What thermodynamic models describe nonanoic acid’s partitioning between bulk and surface phases under variable pH?
A four-species model (HAbulk, A⁻bulk, HAsurface, A⁻surface) integrates:
- Bulk-surface partitioning : Fitted via surface pressure-concentration curves at pH 2.1 and 11.5.
- Acid dissociation : Bulk pKa from NMR, surface pKa from MD.
- Salt effects : Modified adsorption constants (KA⁻ = 55 M⁻¹ in 0.5 M NaCl vs. 11 M⁻¹ in water) .
Methodological Considerations
- Experimental Design : Use D-optimal or Definitive Screening Designs (DSD) for multi-variable optimization (e.g., pH, ionic strength, concentration) .
- Data Contradictions : Resolve discrepancies in surface pKa values (e.g., 5.9 ± 0.6 vs. literature bulk pKa 4.97) by validating MD results with surface-specific spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
